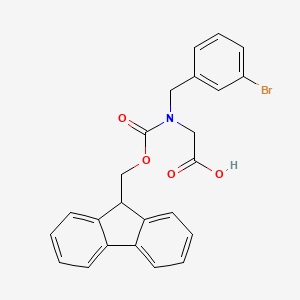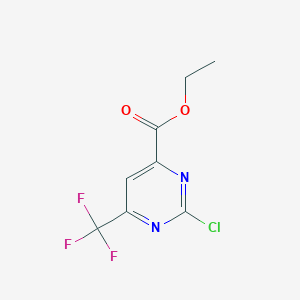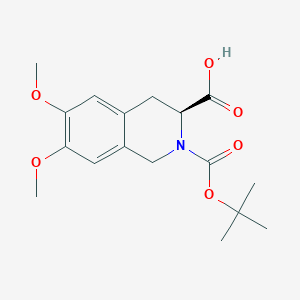![molecular formula C8H7FN2 B8056937 5-fluoro-3-methyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B8056937.png)
5-fluoro-3-methyl-1H-pyrrolo[2,3-c]pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-fluoro-3-methyl-1H-pyrrolo[2,3-c]pyridine is a heterocyclic compound that contains both pyrrole and pyridine ringsThe presence of a fluorine atom and a methyl group on the pyrrolo[2,3-c]pyridine scaffold imparts unique chemical properties, making it a valuable intermediate in the synthesis of various biologically active molecules .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluoro-3-methyl-1H-pyrrolo[2,3-c]pyridine typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditionsSubsequent cyclization steps, often involving the use of strong acids or bases, lead to the formation of the desired pyrrolo[2,3-c]pyridine ring system .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can enhance the efficiency of the synthesis process. Additionally, purification methods like recrystallization and chromatography are employed to isolate the compound in its pure form .
化学反应分析
Types of Reactions
5-fluoro-3-methyl-1H-pyrrolo[2,3-c]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex ring systems.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyrrolo[2,3-c]pyridine derivatives, while oxidation and reduction can lead to the formation of different functionalized compounds .
科学研究应用
5-fluoro-3-methyl-1H-pyrrolo[2,3-c]pyridine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Industry: The compound is utilized in the production of agrochemicals and other specialty chemicals
作用机制
The mechanism of action of 5-fluoro-3-methyl-1H-pyrrolo[2,3-c]pyridine involves its interaction with specific molecular targets. For instance, as a kinase inhibitor, it binds to the active site of kinases, preventing their phosphorylation activity. This inhibition can disrupt signaling pathways involved in cell proliferation and survival, making it a potential anti-cancer agent .
相似化合物的比较
Similar Compounds
- 5-fluoro-1H-pyrrolo[2,3-b]pyridine
- 3-methyl-1H-pyrrolo[2,3-c]pyridine
- 5-chloro-3-methyl-1H-pyrrolo[2,3-c]pyridine
Uniqueness
5-fluoro-3-methyl-1H-pyrrolo[2,3-c]pyridine is unique due to the presence of both a fluorine atom and a methyl group, which impart distinct electronic and steric properties. These modifications can enhance its binding affinity and selectivity towards specific biological targets, making it a valuable compound in drug discovery and development .
属性
IUPAC Name |
5-fluoro-3-methyl-1H-pyrrolo[2,3-c]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FN2/c1-5-3-10-7-4-11-8(9)2-6(5)7/h2-4,10H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRIMEJJZCMAMOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC2=CN=C(C=C12)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
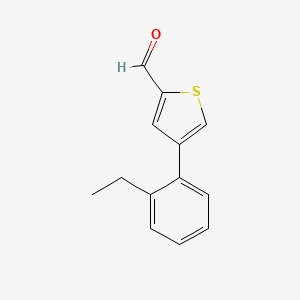
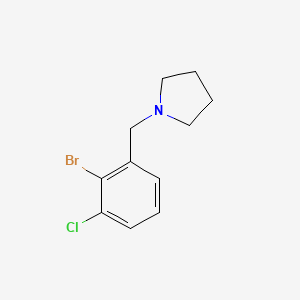
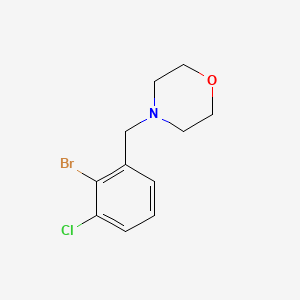
![[(2-Bromo-3-chlorophenyl)methyl]diethylamine](/img/structure/B8056878.png)
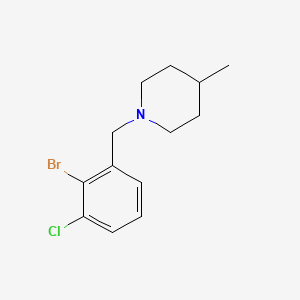
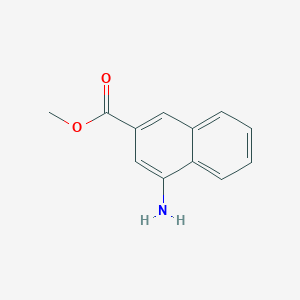
![1-[(6-Bromo-1,3-dioxaindan-5-yl)methyl]pyrrolidine](/img/structure/B8056900.png)
![[(6-Bromo-1,3-dioxaindan-5-yl)methyl]diethylamine](/img/structure/B8056905.png)
![1-[(6-Bromo-1,3-dioxaindan-5-yl)methyl]azetidine](/img/structure/B8056911.png)
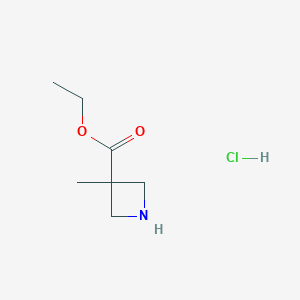
![(3S,6S)-4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-methylmorpholine-3-carboxylic acid](/img/structure/B8056940.png)
